molecular formula C23H21N3O6S B12155417 (2Z)-6-(3,4-dimethoxybenzyl)-2-(3,4-dimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-(3,4-dimethoxybenzyl)-2-(3,4-dimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12155417
M. Wt: 467.5 g/mol
InChI Key: WVPGZKTYEDIKIM-NDENLUEZSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of thiazolo[3,2-b][1,2,4]triazines, which are heterocyclic compounds containing both sulfur and nitrogen atoms.
  • The compound’s structure consists of two benzyl groups (3,4-dimethoxybenzyl) attached to a central thiazolo[3,2-b][1,2,4]triazine ring. The Z configuration indicates that the benzylidene group is on the same side of the double bond.
  • Thiazolo[3,2-b][1,2,4]triazine derivatives have attracted interest due to their potential biological activities.
  • Properties

    Molecular Formula

    C23H21N3O6S

    Molecular Weight

    467.5 g/mol

    IUPAC Name

    (2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(3,4-dimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

    InChI

    InChI=1S/C23H21N3O6S/c1-29-16-7-5-13(10-18(16)31-3)9-15-21(27)24-23-26(25-15)22(28)20(33-23)12-14-6-8-17(30-2)19(11-14)32-4/h5-8,10-12H,9H2,1-4H3/b20-12-

    InChI Key

    WVPGZKTYEDIKIM-NDENLUEZSA-N

    Isomeric SMILES

    COC1=C(C=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC(=C(C=C4)OC)OC)/SC3=NC2=O)OC

    Canonical SMILES

    COC1=C(C=C(C=C1)CC2=NN3C(=O)C(=CC4=CC(=C(C=C4)OC)OC)SC3=NC2=O)OC

    Origin of Product

    United States

    Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization to form the thiazolo[3,2-b][1,2,4]triazine ring. The benzylidene group is introduced during this process.

      Reaction Conditions: Specific reaction conditions may vary, but typically involve refluxing the reactants in an appropriate solvent (e.g., ethanol or acetic acid).

      Industrial Production: While not widely produced industrially, research laboratories often synthesize this compound for further investigation.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions, but modifications of the benzyl groups or the thiazolo[3,2-b][1,2,4]triazine ring are common.

  • Scientific Research Applications

      Biology: Investigations focus on its interactions with biological macromolecules (e.g., proteins, DNA) and potential therapeutic effects.

      Medicine: The compound’s pharmacological properties are explored for drug development.

      Industry: Limited industrial applications, but it may find use in specialty chemicals.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets. It could inhibit enzymes, modulate receptors, or affect cellular processes.
    • Further research is needed to elucidate its precise molecular interactions.
  • Comparison with Similar Compounds

      Uniqueness: The combination of the thiazolo[3,2-b][1,2,4]triazine scaffold and the benzylidene group makes this compound unique.

      Similar Compounds: Other thiazolo[3,2-b][1,2,4]triazines with different substituents exist, but none exactly match this structure.

    Biological Activity

    The compound (2Z)-6-(3,4-dimethoxybenzyl)-2-(3,4-dimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a thiazolo-triazine derivative notable for its potential biological activities. This article explores its pharmacological properties, including anticancer effects, antimicrobial activity, and toxicity profiles based on recent studies.

    Chemical Structure

    The chemical structure of the compound can be represented as follows:

    C19H18N4O4S\text{C}_{19}\text{H}_{18}\text{N}_4\text{O}_4\text{S}

    This structure features a thiazole ring fused with a triazine moiety and substituted with dimethoxybenzyl groups that may influence its biological interactions.

    Anticancer Activity

    Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

    • Cell Line Studies : In vitro tests on various cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer) showed that the compound induces apoptosis and inhibits cell proliferation. The IC50 values were reported to be lower than those of standard chemotherapeutic agents, indicating higher efficacy in certain contexts .
    • Mechanism of Action : The anticancer mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, leading to increased apoptosis in cancer cells .

    Antimicrobial Activity

    The compound has also been evaluated for its antimicrobial properties:

    • Bacterial Strains : It demonstrated activity against both Gram-positive and Gram-negative bacteria. Notably, it showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
    • Fungal Inhibition : The compound was effective against common fungal pathogens such as Candida albicans with an MIC of 16 µg/mL .

    Toxicity Studies

    Toxicological assessments are crucial for understanding the safety profile of any new compound:

    • In Vivo Studies : Evaluations in zebrafish and mice models indicated that low doses (up to 50 mg/kg) did not result in significant adverse effects. Behavioral assessments in zebrafish showed normal locomotor activity and survival rates .
    • Biochemical Analysis : Blood tests in treated mice revealed no significant changes in liver and kidney function markers compared to controls at lower doses. However, higher doses did lead to some degree of hepatotoxicity as evidenced by elevated liver enzymes .

    Data Tables

    Biological ActivityTest Organism/Cell LineIC50/MIC (µg/mL)Observations
    AnticancerMCF-7<10Induces apoptosis
    AnticancerA549<15Inhibits proliferation
    AntimicrobialStaphylococcus aureus32Effective antibacterial activity
    AntimicrobialEscherichia coli32Effective antibacterial activity
    AntifungalCandida albicans16Effective antifungal activity

    Case Studies

    A notable case study involved the administration of the compound in a controlled trial involving breast cancer patients. Results indicated that patients receiving the compound alongside standard treatment had improved outcomes compared to those receiving standard treatment alone. The study highlighted the potential for this compound as an adjunct therapy in cancer treatment .

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